molecular formula C14H20ClN3O2 B2428690 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide CAS No. 1218192-74-5

2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide

Número de catálogo B2428690
Número CAS: 1218192-74-5
Peso molecular: 297.78
Clave InChI: FPPLBRCFLNUBKP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide, also known as CP-690,550, is a small molecule drug that has been developed as a selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is primarily expressed in immune cells and plays a crucial role in the signaling pathways that control the differentiation, proliferation, and activation of T cells. CP-690,550 has been investigated as a potential therapeutic agent for a range of immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mecanismo De Acción

2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide exerts its therapeutic effects by selectively inhibiting JAK3-mediated signaling pathways in T cells. JAK3 is a key component of the signaling pathways that control the differentiation, proliferation, and activation of T cells, and its inhibition leads to a reduction in cytokine production and T cell activation. This results in a reduction in inflammation and disease activity in immune-mediated diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Biochemical and Physiological Effects
2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide has been shown to have specific biochemical and physiological effects on the immune system. In vitro studies have demonstrated that 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide selectively inhibits JAK3-mediated signaling pathways in T cells, leading to a reduction in cytokine production and T cell activation. This results in a reduction in inflammation and disease activity in immune-mediated diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide for lab experiments is its selectivity for JAK3-mediated signaling pathways in T cells. This allows researchers to investigate the specific role of JAK3 in immune-mediated diseases and the potential therapeutic effects of JAK3 inhibition. However, one limitation of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide is that it may have off-target effects on other JAK family members, particularly JAK1. This can complicate the interpretation of experimental results and may limit the therapeutic potential of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide in certain diseases.

Direcciones Futuras

There are several potential future directions for research on 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide and its applications in immune-mediated diseases. One area of interest is the development of combination therapies that target multiple signaling pathways in the immune system. 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide has been shown to be effective in combination with other drugs such as methotrexate in the treatment of rheumatoid arthritis, and further investigation of combination therapies may lead to improved clinical outcomes.
Another potential direction for research is the investigation of the long-term safety and efficacy of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide in patients with immune-mediated diseases. While clinical trials have demonstrated the short-term efficacy of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide, further research is needed to determine its long-term effects on disease progression, joint damage, and other clinical outcomes.
Finally, there is potential for the development of new JAK3 inhibitors with improved selectivity and efficacy. While 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide has shown promising results in preclinical and clinical trials, the development of new drugs with improved pharmacological properties may lead to more effective treatments for immune-mediated diseases.

Métodos De Síntesis

The synthesis of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide involves several steps, starting with the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N,4-trimethylpentane-1,3-diamine to form the amide intermediate, which is subsequently reacted with formic acid to form the final product. The synthesis of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide has been optimized to produce high yields and purity, and the compound can be obtained in both crystalline and amorphous forms.

Aplicaciones Científicas De Investigación

2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in immune-mediated diseases. In vitro studies have demonstrated that 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide selectively inhibits JAK3-mediated signaling pathways in T cells, leading to a reduction in cytokine production and T cell activation. In vivo studies in animal models have shown that 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide is effective in reducing inflammation and disease activity in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Clinical trials of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide in patients with rheumatoid arthritis have shown that the drug is effective in reducing disease activity and improving clinical outcomes. In a phase II study, 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide was shown to be superior to placebo in reducing the signs and symptoms of rheumatoid arthritis, as well as improving physical function and reducing joint damage. Further clinical trials have investigated the efficacy of 2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide in other immune-mediated diseases, including psoriasis and inflammatory bowel disease, with promising results.

Propiedades

IUPAC Name

2-chloro-N-[1-(dimethylamino)-4-methyl-1-oxopentan-2-yl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-9(2)7-11(14(20)18(3)4)17-13(19)10-5-6-16-12(15)8-10/h5-6,8-9,11H,7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPLBRCFLNUBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N(C)C)NC(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.